molecular formula C6H3BrO4S B8639077 4-Bromothiophene-2,3-dicarboxylic acid

4-Bromothiophene-2,3-dicarboxylic acid

Cat. No. B8639077
M. Wt: 251.06 g/mol
InChI Key: JQGOOAMVYWPFNN-UHFFFAOYSA-N
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Patent
US09200005B2

Procedure details

Diisopropylamine (17.92 mL, 128 mmol) was dissolved in THF (300 mL) and stirred at −30° C. while BuLi (8.91 g, 139 mmol) was added dropwise. The mixture was stirred at the same temperature for 0.5 h. Then the mixture was cooled to −78° C. and 4-bromothiophene-3-carboxylic acid (12 g, 58.0 mmol) and HMPA (2.02 mL, 11.6 mmol) dissolved in anhydrous THF (200 mL) were added slowly. The mixture was stirred at the same temperature for 1 h. Then the reaction mixture was purged with an excess of gaseous CO2 at −40° C. The resulting solution was stirred at RT for about 15 min and then quenched with H2O. 10% aq. NaOH was added. The aqueous layer was separated and washed with EtOAc. The aqueous layer was acidified with 10% aq. HCl to pH 1˜2 and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to give the title compound (11 g, 43.8 mmol, 76% yield) as white solid, which was used in the next step (example 1.2.3) without further purification. LC-MS (Method A): m/z 273 (M+Na)+, Rt: 0.58 min.
Quantity
17.92 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
8.91 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
2.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[C:15]([C:19]([OH:21])=[O:20])=[CH:16][S:17][CH:18]=1.CN(P(N(C)C)(N(C)C)=[O:26])C.C1[CH2:37][O:36]CC1>>[Br:13][C:14]1[C:15]([C:19]([OH:21])=[O:20])=[C:16]([C:37]([OH:36])=[O:26])[S:17][CH:18]=1

Inputs

Step One
Name
Quantity
17.92 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
8.91 g
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
BrC=1C(=CSC1)C(=O)O
Name
Quantity
2.02 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
were added slowly
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was purged with an excess of gaseous CO2 at −40° C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at RT for about 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched with H2O
ADDITION
Type
ADDITION
Details
10% aq. NaOH was added
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C(=C(SC1)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43.8 mmol
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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